N-(2-Aminoethyl)-2,4-dichlorobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-aminoethyl)-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O/c10-6-1-2-7(8(11)5-6)9(14)13-4-3-12/h1-2,5H,3-4,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAYWUBUAABRKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for N-(2-Aminoethyl)benzamides
The synthesis of N-(2-Aminoethyl)benzamides, including the 2,4-dichloro-substituted variant, is fundamentally a process of amide bond formation. This typically involves the reaction of an activated carboxylic acid derivative with an amine.
Amide Bond Formation Strategies
The creation of an amide linkage is one of the most frequent transformations in organic and medicinal chemistry. researchgate.netunimi.it The most common and direct method involves the condensation of a carboxylic acid and an amine. researchgate.net However, this direct thermal amidation can be energetically demanding. unimi.it Consequently, a variety of methods have been developed that rely on activating the carboxylic acid component, often converting it into a more reactive species like an acyl chloride or using coupling agents. unimi.itscilit.com
Common strategies for activating the carboxylic acid include:
Conversion to Acyl Chlorides: Carboxylic acids can be reacted with reagents like thionyl chloride or phosphorus trichloride (B1173362) to form highly reactive acyl chlorides. google.com These intermediates readily react with amines to form the amide bond.
Use of Coupling Reagents: A wide array of coupling agents are used to facilitate amide bond formation under milder conditions. researchgate.net These reagents activate the carboxylic acid in situ, promoting its reaction with the amine.
Enzyme-Catalyzed Synthesis: Enzymatic methods offer a green chemistry approach, providing high atom economy and environmentally friendly reaction conditions. unimi.it
Specific Routes for Dichlorobenzamide Synthesis
The synthesis of N-(2-Aminoethyl)-2,4-dichlorobenzamide specifically requires the preparation of a 2,4-dichlorobenzoyl derivative, which then reacts with ethylenediamine (B42938). The most common precursor is 2,4-dichlorobenzoyl chloride.
Several industrial methods exist for the synthesis of 2,4-dichlorobenzoyl chloride:
From 2,4-Dichlorobenzoic Acid: This method involves the acylation of 2,4-dichlorobenzoic acid using an acyl chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The mixture is typically heated under reflux for several hours, followed by distillation to purify the product. google.com
From 2,4-Dichlorotoluene (B165549): An alternative route starts with 2,4-dichlorotoluene. This process involves side-chain chlorination to produce 2,4-dichlorotrichlorobenzyl, which is then hydrolyzed to yield the final 2,4-dichlorobenzoyl chloride product. google.comgoogle.com Another variation involves the chlorination of 2,4-dichlorotoluene in the presence of a catalyst like azobisisobutyronitrile to form 2,4-dichlorobenzyl chloride, which can be further processed. patsnap.com
Once 2,4-dichlorobenzoyl chloride is obtained, it is reacted with ethylenediamine to form this compound. This is a standard N-acylation reaction where the amine group of ethylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. researchgate.net
Reaction Conditions and Optimization in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and by-product formation. numberanalytics.comnih.gov Key parameters include the choice of solvent, reaction temperature, and the use of catalysts.
Solvent Effects and Temperature Control
The choice of solvent and the reaction temperature are critical factors that significantly influence the rate and outcome of amide bond formation. numberanalytics.com
Solvent Selection: The polarity of the solvent can affect the solubility of reactants and the stability of intermediates. A systematic screening of different solvents is often performed to find the optimal medium. numberanalytics.com For the reaction between an acyl chloride and an amine, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are often employed to prevent unwanted side reactions with the solvent. researchgate.net
Temperature Control: Higher temperatures generally increase the reaction rate. numberanalytics.com However, for exothermic reactions like the acylation of amines with acyl chlorides, cooling is often necessary to control the reaction rate and prevent the formation of side products. The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to proceed at room temperature or with gentle heating. nih.gov
The following table summarizes the effect of different solvents on a model amidation reaction, illustrating the importance of solvent choice.
| Entry | Solvent | Temperature | Yield (%) |
| 1 | Ethanol | Reflux | 58 |
| 2 | Methanol | Reflux | 47 |
| 3 | Acetonitrile (B52724) | Reflux | 65 |
| 4 | Tetrahydrofuran (THF) | Reflux | 51 |
| 5 | N,N-Dimethylformamide (DMF) | Reflux | 80 |
| Data based on a representative amidation reaction to illustrate solvent effects. researchgate.net |
Catalytic Approaches and Mechanistic Considerations in Synthesis
While the reaction between a highly reactive acyl chloride and an amine can proceed without a catalyst, catalytic methods are often employed to improve efficiency, especially when using less reactive carboxylic acid derivatives. researchgate.net
Base Catalysis: A base, such as triethylamine (B128534) or pyridine, is commonly added to the reaction mixture. Its primary role is to act as a scavenger for the hydrochloric acid (HCl) by-product generated during the reaction between the acyl chloride and the amine. This prevents the protonation of the unreacted amine, ensuring it remains nucleophilic.
Nucleophilic Catalysis: Catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can be used to accelerate the acylation. DMAP reacts with the acylating agent to form a highly reactive N-acyl-4-dimethylaminopyridinium salt, which is a more potent acylating agent than the initial acyl chloride. nih.govsemanticscholar.org This is an example of internal nucleophilic catalysis. semanticscholar.org
The mechanism for DMAP catalysis involves the formation of a reactive intermediate that facilitates the transfer of the acyl group to the amine. nih.gov This approach can lead to significantly higher yields and selectivity compared to non-catalyzed or base-catalyzed reactions alone. nih.gov
Microwave-Assisted Synthetic Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable green chemistry tool for accelerating a wide variety of organic reactions, including amide bond formation. rasayanjournal.co.innih.gov This technique utilizes microwave irradiation to heat the reaction mixture.
Principles of Microwave Heating: Unlike conventional heating where heat is transferred via conduction and convection, microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture. scispace.comat.ua This leads to rapid and uniform heating throughout the sample, often resulting in dramatically reduced reaction times and increased product yields. nih.govresearchgate.net
Advantages in Amide Synthesis: Applying microwave irradiation to amide synthesis can offer several benefits:
Rate Enhancement: Reactions that take hours under conventional heating can often be completed in minutes. rasayanjournal.co.in
Higher Yields: The rapid heating can minimize the formation of by-products. nih.gov
Solvent-Free Conditions: In some cases, microwave-assisted reactions can be performed without a solvent, further enhancing the green credentials of the synthesis. nih.gov
A general procedure for microwave-assisted amide synthesis involves placing the reactants (e.g., a carboxylic acid and an amine), and sometimes a catalyst, in a microwave reactor and irradiating the mixture at a set temperature for a short period. nih.gov This technology provides a powerful platform for the efficient and rapid synthesis of compounds like this compound. rasayanjournal.co.in
Derivatization Strategies for this compound Analogues
The molecular architecture of this compound offers two primary sites for chemical modification: the dichlorinated benzoyl ring and the terminal primary amine of the aminoethyl moiety. These sites allow for a variety of derivatization strategies to produce novel analogues.
Modifications on the Benzoyl Ring System
The 2,4-dichloro substitution pattern on the benzoyl ring is a key feature, but the aromatic ring itself is amenable to further modifications, such as the introduction of additional substituents. Drawing parallels from the synthesis of related halo-substituted N-(2-aminoethyl)benzamide analogues, further functionalization is a viable strategy for creating new derivatives. nih.gov For instance, the introduction of nitro groups or other halogen atoms at different positions on the ring could be explored to generate a library of compounds with varied electronic and steric properties. nih.gov
Synthetic approaches to such analogues would typically start from a correspondingly substituted benzoic acid or benzoyl chloride. For example, a synthetic route could involve the reaction of a novel, polysubstituted benzoyl chloride with ethylenediamine to yield the desired N-(2-Aminoethyl)-benzamide derivative.
Table 1: Potential Modifications on the Benzoyl Ring
| Position on Ring | Potential Substituent | Resulting Analogue (Example) |
| 5 | Nitro (NO₂) | N-(2-Aminoethyl)-2,4-dichloro-5-nitrobenzamide |
| 6 | Fluoro (F) | N-(2-Aminoethyl)-2,4-dichloro-6-fluorobenzamide |
| 5 | Methyl (CH₃) | N-(2-Aminoethyl)-2,4-dichloro-5-methylbenzamide |
Substitutions on the Aminoethyl Moiety
The primary amino group on the aminoethyl side chain is a highly reactive site for a multitude of chemical transformations, including acylation, alkylation, and sulfonylation.
Acylation: The amino group can be readily acylated to form a secondary amide. A common strategy involves the use of an N-acetyl protecting group. For instance, N-(2-acetylaminoethyl)-4-chlorobenzamide has been synthesized as a protected intermediate. justia.com This acetyl group can be subsequently removed by acid-catalyzed hydrolysis to regenerate the primary amine. justia.com This methodology allows for selective reactions at other parts of the molecule before deprotection. The reaction of the terminal amine with various acyl chlorides or carboxylic acids (using coupling agents) can produce a diverse library of N-acyl derivatives.
Alkylation: N-alkylation of the terminal amino group can introduce alkyl or arylalkyl substituents. This can be achieved by reacting the primary amine with alkyl halides.
Sulfonylation: Reaction with sulfonyl chlorides can yield sulfonamide derivatives, significantly altering the electronic and hydrogen-bonding characteristics of the side chain.
Table 2: Derivatization Examples on the Aminoethyl Moiety
| Reaction Type | Reagent Example | Derivative Structure (General) |
| Acylation | Benzoyl Chloride | N-(2-Benzamidoethyl)-2,4-dichlorobenzamide |
| Alkylation | Benzyl Bromide | N-(2-(Benzylamino)ethyl)-2,4-dichlorobenzamide |
| Sulfonylation | p-Toluenesulfonyl Chloride | 2,4-Dichloro-N-(2-(tosylamino)ethyl)benzamide |
Analytical Characterization Techniques Employed in Synthetic Studies
The confirmation of structure and assessment of purity for newly synthesized analogues of this compound rely on a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis (e.g., NMR, IR)
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of these compounds.
¹H NMR: The proton NMR spectrum provides key information. The aromatic protons on the dichlorobenzoyl ring typically appear as distinct multiplets in the downfield region. The methylene (B1212753) (-CH₂-) protons of the aminoethyl group show characteristic signals, often as triplets or multiplets depending on coupling, and their chemical shift changes significantly upon derivatization of the adjacent nitrogen atom. The N-H protons of the amide and amine groups appear as broad singlets, which can be confirmed by D₂O exchange.
¹³C NMR: The carbon NMR spectrum complements the proton data. It shows characteristic signals for the carbonyl carbon of the amide, the aromatic carbons (with those bonded to chlorine appearing at distinct chemical shifts), and the aliphatic carbons of the ethyl bridge.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands include:
N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹ for the amine and amide groups.
C=O stretching (Amide I): A strong absorption band usually appears around 1640-1680 cm⁻¹.
N-H bending (Amide II): Found around 1520-1570 cm⁻¹.
C-Cl stretching: Aromatic C-Cl stretches are visible in the fingerprint region, typically below 850 cm⁻¹.
Chromatographic Purity Assessment (e.g., HPLC, LC-MS)
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of synthesized compounds. A reversed-phase C18 column is commonly employed for the analysis of benzamide (B126) derivatives. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent such as acetonitrile or methanol. tdl.org Detection is typically performed using a UV detector, with the wavelength set to an absorption maximum of the aromatic system (e.g., ~280 nm). researchgate.net Purity is assessed by the percentage of the total peak area that corresponds to the main product peak.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a powerful tool for both purity assessment and structural confirmation. tdl.org After separation on the LC column, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of molecules. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent molecule (as [M+H]⁺ in positive ion mode), confirming its molecular weight. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing further structural information that helps to confirm the identity of the synthesized analogue. researchgate.nettdl.org
Table 3: General Parameters for Chromatographic Analysis
| Technique | Column Type | Mobile Phase (Example) | Detection Method | Information Obtained |
| HPLC | Reversed-Phase C18 | Acetonitrile/Water with Formic Acid | UV-Vis | Purity, Retention Time |
| LC-MS | Reversed-Phase C18 | Acetonitrile/Water with Ammonium Formate | ESI-MS, MS/MS | Purity, Retention Time, Molecular Weight, Structural Fragments |
Structure Activity Relationship Sar Investigations of N 2 Aminoethyl 2,4 Dichlorobenzamide Analogues
Impact of Substituent Modifications on Biological Activity Profiles
The biological activity of N-(2-Aminoethyl)benzamide derivatives is highly sensitive to the nature and position of substituents on the benzoyl ring, as well as alterations to the aminoethyl side chain. These modifications can profoundly impact the molecule's interaction with its biological target through changes in stereoelectronic properties and conformation.
Positional Isomerism of Halogen Substituents on the Benzoyl Ring
The location of halogen atoms on the benzoyl moiety is a critical determinant of biological activity. Studies on related N-(2-aminoethyl)-N-benzyloxyphenyl benzamides have shown that the placement of chlorine substituents significantly alters potency. For instance, among mono-substituted chloro-benzoyl analogues, the 2-chloro derivative demonstrates significantly higher activity than the corresponding 3-chloro and 4-chloro isomers.
| Benzoyl Ring Substitution | Relative Biological Activity |
|---|---|
| 2-Chloro | High |
| 3-Chloro | Low |
| 4-Chloro | Very Low |
| 2,3-Dichloro | High |
| 2,4-Dichloro | High |
Steric and Electronic Effects of Substituents
The biological potency of N-(2-aminoethyl)benzamide analogues is governed by a combination of steric, electronic, and hydrophobic effects of the substituents on the benzoyl ring. nih.govnih.gov Research has demonstrated that both the size (steric effects) and electron-donating or electron-withdrawing nature (electronic effects) of these substituents are crucial.
For example, studies on related compounds revealed that a 2-chloro and a 2-methyl analogue were equipotent and displayed greater activity than a 2-methoxy analogue. This suggests that while a certain amount of steric bulk at the 2-position is tolerated and even beneficial (as seen with chloro and methyl groups), the electronic properties of the substituent also play a key role. The electron-donating nature of the methoxy (B1213986) group may be less favorable for activity compared to the electron-withdrawing chloro group or the relatively neutral methyl group. Further analysis indicates that an aromatic 6-hydroxy group can paradoxically increase lipophilicity by forming an intramolecular hydrogen bond that masks the polarity of the amide group. nih.gov However, the introduction of an adjacent ortho-methoxy substituent can cause steric hindrance, preventing the amide from adopting a coplanar conformation with the benzene (B151609) ring and thereby altering its interaction with the target. nih.gov
| Substituent at 2-Position | Key Properties | Relative Biological Activity |
|---|---|---|
| -Cl | Electron-withdrawing, Steric bulk | High |
| -CH₃ | Electron-donating (weak), Steric bulk | High |
| -OCH₃ | Electron-donating, Potential for H-bonding | Low |
Influence of Variations in the Aminoethyl Side Chain
The aminoethyl side chain is another critical component for maintaining the biological activity of this class of compounds. Modifications to this chain can significantly impact potency, likely by altering the molecule's ability to fit within its binding pocket or by affecting its pharmacokinetic properties. researchgate.netnih.goviris-biotech.de
SAR studies on related N-(2-(benzylamino)-2-oxoethyl)benzamide analogues have shown that this part of the molecule is sensitive to steric bulk. For example, replacing a hydrogen atom on the glycine-like portion of the side chain with larger groups like a methyl group or a tyrosine residue resulted in a significant decrease or complete loss of activity. This finding suggests that bulkier substitutions on the aminoethyl side chain are not well-tolerated, highlighting the importance of a sterically unhindered side chain for optimal biological function. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activities. ijcrt.org This approach is instrumental in rational drug design, allowing for the prediction of activity for new compounds and providing insights into the structural features essential for potency. ijert.orgdrugdesign.org
Development of Predictive QSAR Models for Target Interactions
The development of a predictive QSAR model is a systematic process that involves several key steps. researchgate.net Initially, a dataset of molecules with known biological activities (e.g., N-(2-aminophenyl)-benzamide derivatives) is compiled. sphinxsai.com The three-dimensional structures of these molecules are generated and optimized, and a wide range of molecular descriptors are calculated. These descriptors quantify various physicochemical properties, including electronic, thermodynamic, spatial, and topological features. sphinxsai.com
Statistical methods, such as Genetic Function Approximation (GFA) or Partial Least Squares (PLS), are then employed to build a mathematical equation linking the most relevant descriptors to the biological activity. sphinxsai.comnih.govmdpi.com The resulting model's robustness and predictive power are rigorously assessed through internal and external validation procedures. Key statistical metrics used for validation include the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient for an external test set (r²_pred). A statistically significant and validated QSAR model can reliably predict the activity of structurally similar compounds. researchgate.net
| Metric | Description | Value for a Good Model |
|---|---|---|
| r² (Correlation Coefficient) | Measures the goodness of fit of the model for the training set data. | > 0.6 |
| q² (Cross-Validated r²) | Measures the internal predictive ability of the model. | > 0.5 |
| r²_pred (Predictive r²) | Measures the model's ability to predict the activity of an external test set. | > 0.5 |
Application of QSAR in Rational Design of N-(2-Aminoethyl)benzamide Derivatives
Once a robust QSAR model is developed and validated, it becomes a powerful tool for the rational design of new N-(2-aminoethyl)benzamide derivatives with potentially enhanced activity. drugdesign.orgnih.gov The model can be used to predict the biological activity of novel, yet-to-be-synthesized analogues, a process known as virtual screening. ijert.org This allows researchers to prioritize the synthesis of compounds that are predicted to be most potent, thereby saving significant time and resources. ijcrt.org
Mechanistic and Biological Studies of N 2 Aminoethyl Benzamide Systems
Antiparasitic Research Endeavors
Research into novel treatments for Human African Trypanosomiasis (HAT), caused by the protozoan parasite Trypanosoma brucei, has led to the investigation of various synthetic compounds. A phenotypic screening of a compound library identified N-(2-aminoethyl)-N-phenyl benzamides as a promising starting point for developing potent inhibitors of T. brucei. documentsdelivered.comnih.gov This initial finding prompted medicinal chemistry efforts to optimize the structure for enhanced antiparasitic activity. nih.gov
Structure-activity relationship (SAR) studies on this class of compounds explored substitutions on both the N-phenyl ring and the benzoyl moiety. nih.gov Within the benzoyl portion of the molecule, it was discovered that 2-substituted (ortho) analogues were generally the most active. For instance, the 2-chlorobenzoyl derivative was found to be three times more active than the 3-chloro (meta) version and nearly eight times more active than the 4-chloro (para) analogue. nih.gov Further modifications, such as the synthesis of a 2,4-dichlorobenzoyl derivative, were part of the broader exploration of this chemical space to identify potent trypanocidal agents. researchgate.net
The optimization efforts led to the identification of highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamides. nih.govnih.gov One of the most potent compounds to emerge from these studies, compound 73 , demonstrated an in vitro half-maximal effective concentration (EC50) of 0.001 μM against T. brucei. nih.govnih.gov This compound showed good drug-like properties, including oral bioavailability and the ability to cross the blood-brain barrier in mice, a critical feature for treating the late, neurological stage of HAT. nih.gov
Table 1: Activity of Selected N-(2-aminoethyl)benzamide Derivatives Against T. brucei
| Compound | Benzoyl Substitution (R²) | EC50 (µM) |
| 20 | Unsubstituted | >10 |
| 21 | 4-Chloro | 1.8 |
| 22 | 3-Chloro | 0.76 |
| 23 | 2-Chloro | 0.24 |
| 43 | 2-Trifluoromethyl-4-fluoro | 0.081 |
| 73 | N/A (N-benzyloxyphenyl derivative) | 0.001 |
This table is based on data presented in the study by Buchynskyy et al., 2017, which explored various substitutions to optimize antiparasitic activity. nih.gov
While the precise mechanism of action for N-(2-Aminoethyl)-2,4-dichlorobenzamide has not been fully elucidated, studies on structurally related N-phenylbenzamide derivatives provide strong indications of their potential biological target. acs.org Evidence suggests that this class of compounds functions as DNA minor groove binders. acs.org
The proposed mechanism involves the selective binding of these molecules to AT-rich sequences within the parasite's DNA. acs.org Kinetoplast DNA (kDNA), a unique network of circular DNA found within the single mitochondrion of trypanosomes, is particularly rich in AT base pairs. It is hypothesized that N-phenylbenzamide derivatives can displace essential High Mobility Group (HMG)-box-containing proteins from their binding sites on kDNA. This interference disrupts kDNA function, leading to a catastrophic failure of mitochondrial processes and ultimately causing the death of the parasite. acs.org This mode of action, targeting a feature unique to the parasite, offers a promising avenue for selective toxicity.
Enzyme Modulation and Inhibition Studies
A series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been synthesized and evaluated as inhibitors of monoamine oxidase-B (MAO-B). nih.govacs.org MAO-B is a key enzyme that deaminates various biogenic amines and neurotransmitters, and its selective inhibitors are utilized in the management of Parkinson's disease. acs.org
These N-(2-aminoethyl)benzamide analogues were found to be competitive, time-dependent inhibitors of MAO-B. nih.govacs.org However, upon dialysis, full enzyme activity was restored, indicating that these compounds act as mechanism-based reversible inhibitors. nih.govacs.org The potency of these inhibitors is influenced by steric and hydrophobic effects of the substituents on the benzamide (B126) ring. nih.govacs.org For instance, the meta-iodo analogue was identified as being slightly more potent than the reference compound N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). acs.org
Table 2: Inhibition of MAO-B by Halo-Substituted N-(2-Aminoethyl)benzamide Analogues
| Benzamide Substitution | IC50 (µM) |
| 4-Fluoro | 0.40 |
| 4-Chloro (Ro 16-6491) | 0.16 |
| 4-Bromo | 0.14 |
| 3-Chloro | 0.17 |
| 3-Bromo | 0.12 |
| 3-Iodo | 0.10 |
| 2-Chloro | 0.32 |
Data derived from a study on analogues of N-(2-aminoethyl)-4-chlorobenzamide, showing the concentration required for 50% inhibition (IC50) of MAO-B after a 20-minute incubation. acs.org
Mitochondrial aldehyde dehydrogenase 2 (ALDH2) is a critical enzyme involved in the detoxification of toxic aldehydes, such as acetaldehyde (B116499) from alcohol metabolism and 4-hydroxynonenal (B163490) (4-HNE) generated during oxidative stress. researchgate.netnih.govresearchgate.net Activators of ALDH2 have been investigated for their therapeutic potential in conditions like cardiovascular disease. researchgate.net
A notable activator of ALDH2 is the N-benzylbenzamide compound Alda-1 (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide). wikipedia.org This molecule is structurally related to this compound through the presence of a dichlorobenzamide core. Studies on Alda-1 and its more water-soluble derivative, Alda-44, have demonstrated their ability to selectively increase the enzymatic activity of ALDH2. nih.gov For example, a 40µM concentration of Alda-44 resulted in a 65% increase in the activity of recombinant human ALDH2, with no effect on related isozymes like ALDH3 or ALDH5. nih.gov Beyond direct activation, these compounds also protect ALDH2 from inactivation by 4-HNE, a reactive aldehyde that can form adducts with the enzyme. nih.gov This exploration into dichlorobenzamide derivatives highlights a potential biological activity for this chemical class, distinct from enzyme inhibition.
Antimicrobial Activity Investigations of Benzamide Derivatives
Benzamide derivatives are recognized for a wide spectrum of pharmacological effects, including antimicrobial, antibacterial, and antifungal activities. nanobioletters.comresearchgate.net This has prompted the synthesis and evaluation of numerous novel benzamide compounds against various pathogens. nanobioletters.comnih.gov
While specific antimicrobial data for this compound is not extensively detailed in the available literature, research on closely related analogues provides insights into the potential of this structural class. For instance, the synthesis of N-(2aminoethyl)-2,6-dichlorobenzamide, a positional isomer of the target compound, has been reported for the evaluation of its antimicrobial and disinfectant properties. ipinnovative.com The general findings in the field indicate that substituted benzamides can exhibit significant activity against both Gram-positive and Gram-negative bacteria. epa.gov The antimicrobial efficacy is often dependent on the specific substitution patterns on the benzamide ring, which influence the compound's interaction with microbial targets. researchgate.net Further investigation is required to characterize the specific antimicrobial profile of the 2,4-dichloro substituted N-(2-aminoethyl)benzamide.
Inhibition of Bacterial Targets, such as Staphylococcus aureus RnpA
The rising threat of antibiotic resistance has spurred research into novel antimicrobial targets. One such target is Ribonuclease P (RNase P), an essential enzyme in bacteria responsible for the maturation of transfer RNA (tRNA). In Staphylococcus aureus, the protein component of this enzyme, RnpA, has been identified as a crucial factor for bacterial viability, playing a role in both tRNA processing and mRNA degradation. unimi.it Therefore, inhibitors of RnpA are being investigated as potential new antibacterial agents.
While direct studies on the inhibition of S. aureus RnpA by this compound are not extensively detailed in the available research, studies on structurally similar compounds provide valuable insights. For instance, research into the structure-activity relationship of benzamide derivatives as RnpA inhibitors has been conducted. A study involving the synthesis and evaluation of a series of benzamide analogs highlighted the importance of the substitution pattern on the phenyl ring for inhibitory activity. unimi.it
In one such study, the closely related compound, N-(2-Aminoethyl)-3,5-dichlorobenzamide , was synthesized and evaluated for its ability to inhibit RnpA. unimi.it The findings from this research offer a foundational understanding of how dichlorinated N-(2-Aminoethyl)benzamide structures might interact with the RnpA enzyme. The investigation into these related compounds suggests that the benzamide scaffold is a promising starting point for the development of novel inhibitors targeting this essential bacterial enzyme.
Other Investigated Biological Activities for Related Benzamide Scaffolds
The versatile chemical structure of the benzamide scaffold has led to its investigation in a wide range of therapeutic and biological applications beyond antibacterial activity. The following subsections explore some of the other significant biological activities exhibited by derivatives of the N-(2-Aminoethyl)benzamide system.
Anticonvulsant Properties
The benzamide core is a recognized pharmacophore in the development of anticonvulsant agents. Various derivatives have been synthesized and evaluated for their efficacy in preclinical models of epilepsy. The mechanism of action for many of these compounds is believed to involve the modulation of ion channels or neurotransmitter systems in the central nervous system.
A series of N-(2-hydroxyethyl)amide derivatives, which share structural similarities with the N-(2-aminoethyl)benzamide system, have been synthesized and screened for their anticonvulsant activities using the maximal electroshock (MES) test. nih.gov This test is a standard preclinical model for identifying compounds that may be effective against generalized tonic-clonic seizures.
The following table summarizes the anticonvulsant activity of selected N-(2-hydroxyethyl)amide derivatives:
| Compound | Median Effective Dose (ED₅₀) in MES test (mg/kg) | Median Toxic Dose (TD₅₀) (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| N-(2-hydroxyethyl)decanamide | 22.0 | 599.8 | 27.5 |
| N-(2-hydroxyethyl)palmitamide | 23.3 | >1000 | >42.9 |
| N-(2-hydroxyethyl)stearamide | 20.5 | >1000 | >48.8 |
| Valproate (reference drug) | Not specified | Not specified | 1.6 |
These studies indicate that long-chain N-(2-hydroxyethyl)amide derivatives possess significant anticonvulsant activity with a favorable safety profile, as indicated by their high protective indices compared to the established antiepileptic drug, valproate. nih.gov These findings suggest that the broader class of N-substituted benzamides, including this compound, may warrant further investigation for their potential anticonvulsant properties.
Insect Growth Regulation and Insecticidal Potency
Benzamide derivatives have been extensively studied as insect growth regulators (IGRs), which are compounds that interfere with the life cycle of insects. nih.gov These compounds are often considered to be more environmentally friendly alternatives to traditional insecticides due to their more specific modes of action. nih.gov They can disrupt processes such as molting, metamorphosis, and embryogenesis in target pests.
Research has focused on the design and synthesis of novel N,N'-substituted benzamide derivatives as potential insecticidal agents. researchgate.net For example, a series of these compounds were tested for their efficacy against the white mango scale insect, Aulacaspis tubercularis. researchgate.net The results indicated that the nymph stage of this pest was more susceptible to the treatments than the adult females. researchgate.net
One study highlighted a particularly effective compound, designated as compound 3b, which demonstrated a significantly lower LC₅₀ (lethal concentration, 50%) against both nymphs and adult females compared to other synthesized derivatives. researchgate.net
| Compound | Target Stage | LC₅₀ (ppm) |
| Compound 3b | Nymphs | 0.318 |
| Compound 3b | Adult Females | 0.993 |
The insecticidal activity of benzamide derivatives is often attributed to their ability to inhibit chitin (B13524) synthesis, a key component of the insect exoskeleton. By disrupting this process, the insects are unable to properly molt and develop, leading to mortality. The broad-spectrum activity of some benzamide derivatives against various insect pests underscores their potential in agriculture for crop protection.
Modulation of Janus Kinases (JAKs) by Benzamide Derivatives
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. nih.govnih.gov These pathways are integral to the regulation of immune responses and hematopoiesis. Dysregulation of JAK signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. dermnetnz.org Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.
The benzamide scaffold has been utilized in the design of potent and selective JAK inhibitors. For instance, a series of 1,2-disubstituted benzimidazole-5-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against the four JAK isozymes (JAK1, JAK2, JAK3, and Tyk2). nih.gov
One compound from this series, 1-(2-aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide (compound 5c), which incorporates an N-(2-aminoethyl) moiety, demonstrated remarkable selectivity for JAK1. nih.gov
The inhibitory selectivity of compound 5c is presented in the table below:
| JAK Isozyme | Selectivity vs. JAK1 (fold) |
| JAK2 | 63 |
| JAK3 | 25 |
| Tyk2 | 74 |
Molecular docking studies revealed that the 2-aminoethyl and piperidin-4-yl substituents of this compound play a crucial role in differentiating the ATP-binding site of JAK1 from that of JAK2, leading to its preferential binding to JAK1. nih.gov The high selectivity of such benzamide derivatives for specific JAK isoforms is a desirable characteristic, as it may lead to a reduction in off-target side effects. The development of benzamide-based JAK inhibitors represents a promising therapeutic strategy for a range of immune-mediated disorders.
Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the computational chemistry and molecular modeling of the compound This compound that aligns with the requested outline.
The search did not yield any studies that have conducted and published results for:
Molecular docking of this compound with any specific biological receptors.
Quantum chemical calculations , such as Density Functional Theory (DFT) or Natural Bond Orbital (NBO) analysis, on this particular molecule.
The application of ligand-based or structure-based drug design methodologies specifically involving this compound.
While studies exist for structurally analogous compounds—such as other dichlorobenzamide derivatives or molecules containing an aminoethyl group—this information cannot be substituted to meet the requirements for a scientifically accurate article focused solely on this compound. Generating content for the requested sections without specific data would result in speculation and would not adhere to the required standards of scientific accuracy and detailed research findings.
Therefore, it is not possible to construct the article as per the detailed outline provided due to the absence of specific research data for this compound in the public domain.
Computational Chemistry and Molecular Modeling of N 2 Aminoethyl 2,4 Dichlorobenzamide
Ligand-Based and Structure-Based Drug Design Methodologies
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model for N-(2-Aminoethyl)-2,4-dichlorobenzamide would identify key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
Once a pharmacophore model is developed, it can be used as a 3D query in virtual screening campaigns. Large chemical databases could be screened to identify other molecules that match the pharmacophoric features of this compound, potentially leading to the discovery of compounds with similar biological activities.
Table 1: Hypothetical Pharmacophoric Features of this compound
| Feature Type | Potential Location on Compound |
| Hydrogen Bond Donor | Primary amine (-NH2) |
| Hydrogen Bond Acceptor | Carbonyl oxygen (C=O), Amine nitrogen |
| Aromatic Ring | 2,4-dichlorophenyl group |
| Hydrophobic Center | Dichlorophenyl ring |
This table is illustrative and based on the chemical structure of the compound. Actual pharmacophore modeling would be required for validation.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time. An MD simulation of this compound, either in a solvent or interacting with a biological target, could reveal important information about its conformational flexibility, stability, and interaction dynamics.
For instance, simulations could predict the preferred conformations of the molecule in an aqueous environment or how it binds within the active site of a protein. This information is invaluable for understanding its mechanism of action at a molecular level.
Prediction of Biological Interactions and Potency using Computational Tools
A variety of computational tools can be employed to predict the biological interactions and potency of this compound without the need for initial wet lab experiments. These methods leverage existing biological and chemical data to make informed predictions.
Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling could be applied if a dataset of similar compounds with known biological activities were available. By correlating the structural features of these molecules with their activities, a predictive model could be built to estimate the potency of this compound.
Furthermore, molecular docking simulations could be used to predict the binding affinity of this compound to specific protein targets. These simulations place the molecule into the binding site of a protein and calculate a score that estimates the strength of the interaction.
Table 2: Examples of Computational Tools for Biological Interaction Prediction
| Tool/Method | Predicted Property | Hypothetical Application to this compound |
| Molecular Docking | Binding affinity and mode | Predicting interaction with a specific enzyme or receptor. |
| QSAR Modeling | Biological activity/potency | Estimating inhibitory concentration based on its chemical structure. |
| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, Toxicity | Forecasting the pharmacokinetic and safety profile of the compound. |
This table represents potential applications of standard computational tools. The actual implementation would require specific research objectives and relevant biological data.
Future Research Directions and Potential Academic Applications
Design and Synthesis of Novel Analogues with Enhanced Specificity and Potency
The development of novel analogues of N-(2-Aminoethyl)-2,4-dichlorobenzamide is a promising avenue for enhancing its biological activity. A study on halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide has demonstrated that these compounds can act as competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B). nih.gov This suggests that strategic modifications to the this compound structure could yield compounds with improved specificity and potency for various biological targets.
Future synthetic efforts could focus on several key areas:
Substitution on the Benzene (B151609) Ring: Introducing a variety of substituents at different positions on the 2,4-dichlorophenyl ring could significantly impact the compound's electronic and steric properties, potentially leading to enhanced binding affinity and selectivity for its target proteins.
Modification of the Ethylamino Linker: Altering the length and rigidity of the ethylamino chain could influence the compound's conformational flexibility and its interaction with the binding pocket of a target enzyme or receptor.
Amide Bond Isosteres: Replacing the amide bond with other functional groups, such as esters, ketones, or reversed amides, could improve metabolic stability and pharmacokinetic properties.
A series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were designed and synthesized by splicing nicotinic acid and thiophene, resulting in compounds with excellent fungicidal activities. mdpi.com This approach of "active substructure splicing" could be applied to this compound to create novel hybrid molecules with unique biological profiles.
Exploration of Novel Biological Targets and Mechanistic Pathways
While some analogues of N-(2-aminoethyl)benzamide are known to target MAO-B, the full spectrum of biological targets for this compound remains to be elucidated. nih.gov Future research should aim to identify and validate novel protein interactions for this compound and its derivatives. High-throughput screening of compound libraries against a diverse panel of enzymes, receptors, and ion channels could reveal unexpected biological activities.
Once a primary target is identified, subsequent mechanistic studies would be crucial to understand how the compound exerts its effects at a molecular level. This could involve:
Enzyme Inhibition Assays: To determine the kinetics and mode of inhibition for enzymatic targets.
Receptor Binding Assays: To quantify the affinity and selectivity of the compound for specific receptors.
Cell-Based Assays: To investigate the downstream cellular effects of target modulation, such as changes in signaling pathways or gene expression.
The structurally related compound 2,6-dichlorobenzamide (B151250) has been shown to be readily absorbed and translocated in plants, with the major metabolites being hydroxylated and conjugated. nih.gov Investigating the metabolic fate of this compound in various biological systems could provide insights into its mechanism of action and potential for bioactivation or detoxification.
Development of Advanced Computational Methodologies for Predictive Modeling
Computational chemistry and molecular modeling can play a pivotal role in accelerating the discovery and optimization of this compound analogues. Techniques such as quantum computational studies, like Density Functional Theory (DFT), can be employed to investigate the structural and electronic properties of these molecules. researchgate.net
Key areas for computational research include:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help to establish a correlation between the physicochemical properties of the analogues and their biological activity, enabling the prediction of the potency of novel compounds before their synthesis.
Molecular Docking: Docking studies can predict the binding mode and affinity of this compound and its analogues to the active site of a target protein. This can guide the rational design of more potent and selective inhibitors.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of the interaction and the role of specific residues in binding.
DrugBank's platform allows for the building, training, and validation of predictive machine-learning models with structured datasets, which could be a valuable tool in this endeavor. drugbank.com
Interdisciplinary Research Avenues with Biochemistry and Structural Biology
The integration of chemical synthesis with biochemical and structural biology techniques is essential for a comprehensive understanding of the molecular basis of action of this compound.
Protein Expression and Purification: Obtaining high-purity recombinant target proteins is a prerequisite for detailed biochemical and structural studies.
Biochemical Assays: A range of biochemical assays can be used to characterize the interaction between the compound and its target protein, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to determine binding kinetics and thermodynamics.
X-ray Crystallography and Cryo-electron Microscopy (Cryo-EM): Determining the three-dimensional structure of the compound in complex with its target protein can provide atomic-level details of the binding interaction, guiding further structure-based drug design efforts.
The synthesis and characterization of novel benzimidazole (B57391) derivatives have been reported, with their structures confirmed by IR, NMR, and mass spectrometry. researchgate.net Similar detailed characterization would be essential for any new analogues of this compound.
Development of Research Probes based on this compound Structure
The this compound scaffold can be chemically modified to generate valuable research probes for chemical biology studies. mskcc.org These probes can be used to investigate the localization, dynamics, and function of their biological targets in living systems.
Examples of such probes include:
Fluorescent Probes: Attaching a fluorescent dye to the this compound molecule would allow for the visualization of its target protein within cells using fluorescence microscopy. The development of fluorescent probes for other small molecules like hydrazine (B178648) highlights the feasibility of this approach. researchgate.net
Biotinylated Probes: Conjugating biotin (B1667282) to the compound would enable the affinity purification of its binding partners from cell lysates, facilitating target identification and validation.
Photoaffinity Probes: Incorporating a photoreactive group would allow for the covalent cross-linking of the probe to its target protein upon UV irradiation, providing a powerful tool for identifying direct binding partners.
These chemical tools would be instrumental in dissecting the complex biological processes in which the targets of this compound are involved. mskcc.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-Aminoethyl)-2,4-dichlorobenzamide derivatives?
- Methodology : The compound is synthesized via reductive amination followed by benzoylation. For example:
- Step 1 : React aniline derivatives (e.g., 4-chloroaniline) with N-Boc-2-aminoacetaldehyde under reductive conditions (NaCNBH₃, CHCl₃) to form an intermediate ethylamine derivative .
- Step 2 : Treat the intermediate with 2,4-dichlorobenzoyl chloride in dichloromethane with DIPEA as a base. Boc deprotection using HCl/dioxane yields the final hydrochloride salt .
- Yield optimization : Reaction temperatures (4°C to room temperature) and stoichiometric ratios (1:1.2 for benzoyl chloride) are critical for achieving yields >80% .
Q. How is structural confirmation performed for these derivatives?
- Analytical techniques :
- ¹H NMR : Characteristic peaks include aromatic protons (δ 7.0–7.6 ppm) and ethylamine protons (δ 3.9–4.1 ppm for CH₂NH₂) .
- ESI-MS : Molecular ion peaks (e.g., m/z 343.4 [M+H]⁺ for compound 2 ) and fragmentation patterns (e.g., loss of NH₃) confirm purity .
- X-ray crystallography : Used for resolving ambiguities in regiochemistry, as seen in acyl thiourea derivatives .
Q. What are the primary biological targets of this compound analogs?
- Research focus : These compounds are explored as inhibitors of Trypanosoma brucei (parasite causing African sleeping sickness). Activity is attributed to interactions with trypanosomal enzymes or receptors, though exact targets require further validation .
Advanced Research Questions
Q. How can researchers address low yields in the benzoylation step during synthesis?
- Problem-solving : Low yields (<50%) often arise from steric hindrance or competing side reactions (e.g., hydrolysis of benzoyl chloride).
- Solutions :
- Use anhydrous solvents (e.g., DCM) and controlled temperatures (4°C during benzoyl chloride addition) .
- Optimize base selection: DIPEA outperforms triethylamine in suppressing HCl-mediated decomposition .
- Case study : Compound 16 achieved 79% yield by employing slow addition of 2,4-dichlorobenzoyl chloride in DCM .
Q. What strategies resolve contradictions in biological activity data across analogs?
- Data conflict example : Compound 12 (98% yield) showed weak anti-trypanosomal activity, while 17 (75% yield) exhibited potent inhibition .
- Resolution approaches :
- SAR analysis : Compare substituent effects (e.g., 3-chlorophenoxy vs. 4-chlorophenoxy groups) using in vitro assays .
- Orthogonal assays : Validate hits with fluorescence-based enzyme inhibition and cytotoxicity profiling to rule off-target effects .
Q. How to optimize regioselectivity in substitution reactions involving the dichlorobenzamide core?
- Challenge : Chlorine atoms at positions 2 and 4 exhibit differing reactivities.
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
